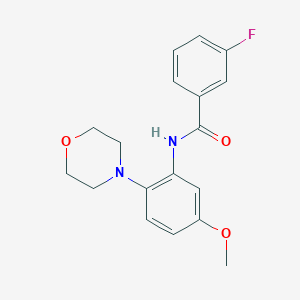![molecular formula C24H31N3O4 B243908 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243908.png)
2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide, also known as MPAPA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which regulates gene expression and is often overexpressed in cancer cells. In inflammation research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce oxidative stress and inflammation in the brain, which are common mechanisms of neurodegeneration.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In inflammation research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce oxidative stress and inflammation in the brain, which are common mechanisms of neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has several advantages and limitations for lab experiments. Advantages include its potential therapeutic applications in various diseases, its multi-targeted mechanism of action, and its ability to inhibit the activity of enzymes involved in disease progression. Limitations include its limited solubility in water, which can affect its bioavailability, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For research on 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide include further studies on its mechanism of action, its potential therapeutic applications in various diseases, and its pharmacokinetic properties. Additionally, studies on the toxicity and safety of 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide are needed to determine its potential as a therapeutic agent. Overall, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide shows promising potential for the development of novel therapies for cancer, inflammation, and neurological disorders.
Synthesemethoden
2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide can be synthesized through a multi-step process involving the reaction of 4-methoxyphenol with 4-fluoro-3-nitrobenzoic acid, followed by reduction and coupling reactions. The final product is obtained through the reaction of the intermediate compound with 3-methylbutanoyl chloride and piperazine.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Inflammation research has shown that 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C24H31N3O4 |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
2-(4-methoxyphenoxy)-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C24H31N3O4/c1-18(2)16-24(29)27-14-12-26(13-15-27)20-6-4-19(5-7-20)25-23(28)17-31-22-10-8-21(30-3)9-11-22/h4-11,18H,12-17H2,1-3H3,(H,25,28) |
InChI-Schlüssel |
HDHXNURXXZYJIJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243826.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B243828.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B243829.png)
![4-fluoro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243830.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide](/img/structure/B243831.png)
![3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B243832.png)
![N-[4-(4-cinnamoyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B243835.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B243837.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)

![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide](/img/structure/B243845.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B243847.png)
![N-(2,2-dimethylpropanoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B243848.png)